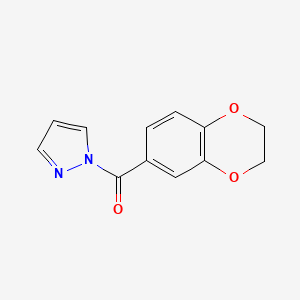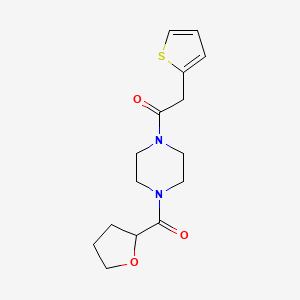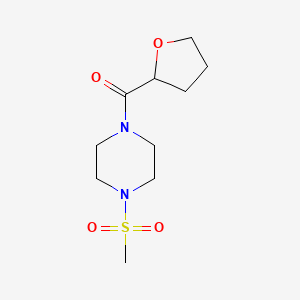![molecular formula C11H10N2O3S B4185380 N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide](/img/structure/B4185380.png)
N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide
Vue d'ensemble
Description
N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide (ATMF) is a potential therapeutic compound that has gained attention in recent years due to its promising biological activities. ATMF is a heterocyclic compound that contains a furan ring and a thiophene ring, and it has been found to exhibit various pharmacological properties.
Mécanisme D'action
The mechanism of action of N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide is not fully understood. However, it has been suggested that N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide exerts its biological activities by modulating various signaling pathways. N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide has also been shown to activate the Nrf2 signaling pathway, which plays a crucial role in antioxidant defense.
Biochemical and Physiological Effects
N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide has also been found to induce apoptosis in cancer cells and to inhibit tumor growth. Additionally, N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide has been shown to improve cognitive function and to protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide has several advantages as a potential therapeutic compound. It is a small molecule that can easily penetrate cell membranes, and it has been found to have low toxicity. However, there are also limitations to using N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide is not fully understood, which can make it challenging to design experiments to test its effects.
Orientations Futures
There are several future directions for research on N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide. One area of interest is to further investigate its potential as a therapeutic compound for neurodegenerative diseases. Another area of interest is to study its effects on the gut microbiome, as there is increasing evidence of the importance of the gut-brain axis in health and disease. Additionally, it would be valuable to investigate the potential of N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide as a chemopreventive agent for cancer. Finally, further research is needed to fully understand the mechanism of action of N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide and to identify potential targets for its therapeutic effects.
Conclusion
In conclusion, N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide is a promising therapeutic compound that exhibits various biological activities. Its synthesis method has been well-established, and it has been extensively studied for its potential therapeutic applications. While there are limitations to using N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide in lab experiments, there are also several future directions for research on this compound. Overall, N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide has the potential to be a valuable therapeutic agent for a range of diseases and conditions.
Applications De Recherche Scientifique
N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide has also been shown to have a protective effect against neurodegeneration and to improve cognitive function. Additionally, N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide has been found to have antimicrobial and antifungal activities.
Propriétés
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-6-7(2-4-16-6)10(15)13-11-8(9(12)14)3-5-17-11/h2-5H,1H3,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRLPGNVIIFBFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C=CS2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49816558 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4185330.png)
![2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4185336.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]isonicotinamide](/img/structure/B4185338.png)
![methyl 2-[(3,3-dimethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4185352.png)
![3-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4185356.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4185364.png)

![8-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4185392.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-methyl-3-furamide](/img/structure/B4185417.png)
